molecular formula C10H14N2O B13531397 1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine

1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine

Cat. No.: B13531397
M. Wt: 178.23 g/mol
InChI Key: QVQIQFGDAKICTG-UHFFFAOYSA-N
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Description

1-[(3-Methoxypyridin-2-yl)methyl]cyclopropan-1-amine is a compound that has garnered interest in various fields of scientific research. This compound features a cyclopropane ring attached to an amine group, with a methoxypyridine moiety linked via a methylene bridge. Its unique structure makes it a valuable building block in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 1-[(3-methoxypyridin-2-yl)methyl]cyclopropan-1-amine can be achieved through several synthetic routes. One common method involves the hydroamination of olefins using nitroarenes, as reported by Baran and coworkers . This innovative method provides a chemically differentiated building block for organic synthesis and medicinal chemistry. Industrial production methods may involve similar hydroamination techniques, optimized for large-scale synthesis.

Chemical Reactions Analysis

1-[(3-Methoxypyridin-2-yl)methyl]cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(3-Methoxypyridin-2-yl)methyl]cyclopropan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-[(3-methoxypyridin-2-yl)methyl]cyclopropan-1-amine exerts its effects involves its interaction with specific molecular targets. The methoxypyridine moiety can bind to enzyme active sites or receptor binding pockets, while the cyclopropane ring provides structural rigidity. This combination allows the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

1-[(3-Methoxypyridin-2-yl)methyl]cyclopropan-1-amine can be compared with other similar compounds, such as:

The uniqueness of 1-[(3-methoxypyridin-2-yl)methyl]cyclopropan-1-amine lies in its cyclopropane ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

1-[(3-methoxypyridin-2-yl)methyl]cyclopropan-1-amine

InChI

InChI=1S/C10H14N2O/c1-13-9-3-2-6-12-8(9)7-10(11)4-5-10/h2-3,6H,4-5,7,11H2,1H3

InChI Key

QVQIQFGDAKICTG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC=C1)CC2(CC2)N

Origin of Product

United States

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